molecular formula C11H13FO3 B14089864 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane

Cat. No.: B14089864
M. Wt: 212.22 g/mol
InChI Key: FMRZLBQOBPMQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: 4-Fluoro-3-methoxybenzoic acid

    Reduction: 2-Methyl-1,3-dioxolane

    Substitution: 4-Amino-3-methoxyphenyl-2-methyl-1,3-dioxolane

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The methoxy group can participate in electron-donating interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Chloro-3-methoxyphenylboronic acid

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane is unique due to the presence of both a fluorine atom and a dioxolane ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H13FO3/c1-11(14-5-6-15-11)8-3-4-9(12)10(7-8)13-2/h3-4,7H,5-6H2,1-2H3

InChI Key

FMRZLBQOBPMQLW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.